4-Chloro-2-(difluoromethyl)-1,3-benzothiazole-6-carboxylic acid
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Overview
Description
4-Chloro-2-(difluoromethyl)-1,3-benzothiazole-6-carboxylic acid is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group, a difluoromethyl group, and a carboxylic acid group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethyl)-1,3-benzothiazole-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-nitroaniline with difluoromethylating agents under specific conditions to introduce the difluoromethyl group. This is followed by cyclization to form the benzothiazole ring and subsequent carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(difluoromethyl)-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
4-Chloro-2-(difluoromethyl)-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethyl)-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: Another compound with a similar structure but different functional groups.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with structural similarities.
4-Chloro-2-nitroaniline: A precursor in the synthesis of the target compound.
Uniqueness
4-Chloro-2-(difluoromethyl)-1,3-benzothiazole-6-carboxylic acid is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H4ClF2NO2S |
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Molecular Weight |
263.65 g/mol |
IUPAC Name |
4-chloro-2-(difluoromethyl)-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C9H4ClF2NO2S/c10-4-1-3(9(14)15)2-5-6(4)13-8(16-5)7(11)12/h1-2,7H,(H,14,15) |
InChI Key |
MVLKRYIBWHZKSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)C(F)F)Cl)C(=O)O |
Origin of Product |
United States |
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